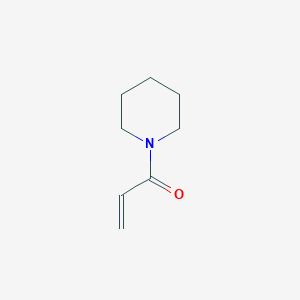

1-(ピペリジン-1-イル)プロプ-2-エン-1-オン

概要

説明

1-(Piperidin-1-yl)prop-2-en-1-one, also known as 1-prop-2-en-1-one piperidine, is a cyclic compound that belongs to the class of piperidines. It is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in various fields. This article will provide an overview of synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments and future directions.

科学的研究の応用

創薬と開発

「1-(ピペリジン-1-イル)プロプ-2-エン-1-オン」のユニークな構造は、創薬と開発において様々な用途があります。ピペリジン核の存在は、特定の誘導体の細胞毒性を高めることが示されており、新しい治療薬の開発のための潜在的な候補となっています .

生物学的プロセス

この化合物は、生物学的プロセスの研究に使用できます。この化合物の主要な成分であるピペリジン核は、多くの生物系において重要な役割を果たし、それらの機能に関する貴重な洞察を提供することができます .

機械的特性分析

プロプ-2-エン-1-オンベースの化合物の機械的特性を研究するために、研究が行われています 。これには、弾性定数テンソルの計算、せん断弾性率、体積弾性率、ヤング率、ポアソン比が含まれます 。このような研究は、特定の機械的特性を持つ材料の開発のための貴重な情報を得ることができます。

材料のシミュレーション

この化合物は、材料のシミュレーションに使用されてきました 。これには、材料の原子シミュレーションが含まれ、弾性定数によって果たされる支配的な役割について議論するための具体的な根拠を提供します .

単結晶分析

「1-(ピペリジン-1-イル)プロプ-2-エン-1-オン」は、単結晶の分析に使用されてきました 。これらの結晶の研究は、3次元形状の形態における弾性変位の程度を理解することにつながる可能性があります .

作用機序

The mechanism of action of “1-(Piperidin-1-yl)prop-2-en-1-one” and its derivatives has been explored in several studies. For example, among seven synthetic derivatives, 1- (3,5-dimethylpiperidin-1-yl)-3- (3,4,5-trimethoxyphenyl)prop-2-en-1-one (3’) had the most inhibitory effect on platelet aggregation induced by collagen, AA and PAF .

Safety and Hazards

将来の方向性

The future directions of research on “1-(Piperidin-1-yl)prop-2-en-1-one” and its derivatives are promising. For instance, a convenient one-pot, three-component, and solvent-free procedure for the preparation of substituted (E)-1-phenyl-3- [2- (piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which has made a significant improvement of previously reported methods, has been developed .

特性

IUPAC Name |

1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESPXSHDJQUNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26835-47-2 | |

| Record name | 2-Propen-1-one, 1-(1-piperidinyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26835-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20325560 | |

| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10043-37-5 | |

| Record name | 1-(1-Piperidinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one interact with biological systems to exert its antidiabetic effects?

A1: Research suggests that (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one interacts with several key metabolic pathways to improve glucose regulation and lipid metabolism in high-fat-fed mice. []

- AMPK Activation: The compound appears to activate AMP-activated protein kinase (AMPK) in both skeletal muscle and liver tissue. [] AMPK is a crucial energy sensor that promotes glucose uptake and fatty acid oxidation while suppressing hepatic glucose production.

- Glucose Uptake Enhancement: Increased AMPK phosphorylation by (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is linked to enhanced glucose transporter 4 (GLUT4) protein content in skeletal muscle, facilitating glucose uptake. []

- Hepatic Glucose Production Reduction: In the liver, the compound seems to reduce the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), enzymes critical for gluconeogenesis. [] This downregulation contributes to decreased hepatic glucose output.

- Improved Insulin Sensitivity: The study observed that (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one treatment improved insulin sensitivity in high-fat-fed mice, suggesting a potential role in mitigating insulin resistance. []

Q2: What is the structural characterization of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, and how was this information obtained?

A2: While the provided research focuses on (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, another study investigated the structural characteristics of closely related (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. [] This study employed a combination of techniques:

- Nuclear Magnetic Resonance (NMR): One-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for assigning 1H and 13C signals, elucidating the structure and connectivity of the molecules. []

- Rotating-frame Overhauser Effect Spectroscopy (ROESY): This technique provided insights into the spatial proximity of protons within the molecule, offering valuable information about its three-dimensional conformation. []

- Variable-Temperature NMR Spectroscopy: By studying the NMR spectra at different temperatures, researchers can observe changes in chemical shifts and peak patterns, revealing dynamic aspects of the molecule's structure and potential conformational equilibria. []

- Molecular Modeling: Computational modeling tools complement experimental data, allowing researchers to build and refine three-dimensional structures, calculate energy minima, and simulate molecular behavior. []

Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on 1-(piperidin-1-yl)prop-2-en-1-one derivatives? What modifications were investigated, and how did they affect the biological activity?

A3: While the provided research doesn't explicitly delve into comprehensive SAR studies, the differences in structures between the two papers highlight a potential area for SAR investigation. The first paper focuses on (E)-3-(3,4-dihydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, which has two hydroxyl groups on the phenyl ring. [] The second paper examines derivatives of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, with only one hydroxyl group. [] Comparing the biological activities of these compounds with varying hydroxyl group substitutions could reveal insights into the importance of the 3-hydroxyl group for the observed antidiabetic effects. Future studies could systematically modify the substituents on the phenyl ring, the piperidine ring, or the alkene linker to explore their impact on potency, selectivity, and downstream target engagement.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)